Magnesiumoxide

bioavailability urinary magnesium excretion nutritional supplementation

Selecting magnesium oxide requires strict differentiation by calcination history and bulk density. Light MgO (0.1–0.5 g/mL) delivers high surface area for pharmaceuticals and chemical synthesis; heavy/dead-burned MgO (>0.5 g/cm³) is engineered for refractory linings and cementitious systems. Food-grade material (E 530) must meet ≥98.0% MgO on an ignited basis. Critically, MgO exhibits 36- to 55-fold lower urinary magnesium excretion than organic salts—use exclusively for luminal (laxative) applications, never for systemic magnesium repletion. For high-temperature refractory service, specify Y₂O₃-doped grades (up to 54% greater slag resistance). Verify bulk density, purity, and calcination specifications before ordering to prevent volumetric dosing errors, premature furnace-lining failure, or batch rejection.

Molecular Formula MgO
Molecular Weight 40.305 g/mol
Cat. No. B7909616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesiumoxide
Molecular FormulaMgO
Molecular Weight40.305 g/mol
Structural Identifiers
SMILES[O-2].[Mg+2]
InChIInChI=1S/Mg.O/q+2;-2
InChIKeyAXZKOIWUVFPNLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magnesium Oxide for Industrial and Pharmaceutical Procurement: Technical Specifications and Grade Selection


Magnesium oxide (MgO) is a versatile inorganic compound produced primarily through calcination of magnesite (MgCO₃) or precipitation from seawater/brine, yielding forms classified by processing temperature and resulting density: light-burned (caustic calcined magnesia, 700–1000°C), hard-burned (1000–1500°C), and dead-burned (sintered, 1500–2000°C) or fused magnesia (>2800°C). Procurement specifications diverge sharply across grades: light magnesium oxide (bulk density ~0.1–0.5 g/mL) is preferred for pharmaceutical formulations and chemical synthesis due to high surface area and reactivity , while heavy/dead-burned MgO (bulk density 0.7–1.2 g/cm³) is selected for refractory linings in steelmaking and cement kilns owing to its thermal stability and slag corrosion resistance [1]. Regulatory food-grade material (E 530) must contain ≥98.0% MgO on ignited basis [2].

Why Generic Substitution of Magnesium Oxide Fails: Physical Form, Thermal History, and Competing Salt Performance


Despite sharing the identical MgO stoichiometric formula, direct interchange between magnesium oxide grades or between MgO and alternative magnesium salts (citrate, chloride, sulfate, hydroxide) introduces quantifiable performance failures. In pharmaceutical bioavailability, MgO demonstrates 36- to 55-fold lower urinary magnesium excretion compared to organic salts like magnesium citrate under equivalent elemental dosing, rendering MgO functionally distinct for nutritional supplementation [1][2]. In refractory and high-temperature applications, substituting MgO with magnesium hydroxide introduces hydration-driven spalling risks; conversely, substituting alternative basic refractories (dolomite, chrome-magnesite) alters slag corrosion resistance by >50% in molten metal contact scenarios [3]. In cementitious systems, reactive MgO cement (RMC) and magnesium oxysulfate (MOS) cement exhibit divergent strength evolution under identical curing conditions . Generic substitution without grade-specific and application-specific verification of bulk density, calcination history, and purity will result in measurable performance deficits.

Magnesium Oxide vs. Comparators: Head-to-Head Quantitative Evidence for Scientific and Procurement Selection


Magnesium Oxide vs. Magnesium Citrate: Bioavailability and Urinary Excretion Comparison

Magnesium oxide demonstrates substantially lower gastrointestinal absorption compared to magnesium citrate under controlled clinical conditions. In a randomized cross-over study of 20 healthy male subjects receiving 25 mmol elemental Mg, the adjusted mean difference in 24-hour urinary Mg excretion (Ae 0-24h) was 0.565 mmol higher for Mg citrate than MgO (95% CI 0.212–0.918 mmol, p = 0.0034) [1]. Separately, in a 4-hour post-load assessment, urinary Mg increment was 0.22 mg/mg creatinine for Mg citrate versus 0.006 mg/mg creatinine for MgO (p < 0.05), representing a >36-fold difference [2]. In a 60-day parallel intervention study (n=46) with 300 mg/day elemental Mg, Mg oxide supplementation resulted in no differences compared to placebo, whereas Mg citrate produced the greatest mean serum Mg concentration compared with all other treatments (p = 0.006 for chronic supplementation) [3].

bioavailability urinary magnesium excretion nutritional supplementation pharmacokinetics

Magnesium Oxide vs. Hydrotalcite and Other Antacids: Acid-Neutralizing Capacity and pH Profile Comparison

In standardized USP XXIII antacid testing, magnesium oxide (minimum recommended dose) produced the highest final pH (9.52 ± 0.14) among seven formulary antacids in the preliminary antacid test, substantially exceeding the minimum required pH >3.5 [1]. However, in the acid-neutralizing capacity test (mEq HCl neutralized in 15 minutes), hydrotalcite achieved the highest capacity (28.26 ± 0.3 mEq), while sodium bicarbonate was lowest (7.40 ± 0.12 mEq). MgO's expected neutralizing capacity per USP monograph is 0.0492 mEq per mg MgO [2]. In buffering pH profile testing with simulated gastric fluid, one tablet of MgO failed to raise gastric pH above 3, but two tablets elevated pH excessively to 5.3–8.6, demonstrating poor pH control compared to aluminum-magnesium hydroxide suspensions which maintained steady optimal pH (3–5) for ~1.5 hours [1].

acid-neutralizing capacity antacid efficacy gastric pH pharmaceutical formulation

Light vs. Heavy Magnesium Oxide: Bulk Density and Volume Displacement Specifications for Formulation Selection

Within the single compound MgO, the distinction between light and heavy grades represents a critical procurement specification with quantifiable physical differences. According to EU Commission Directive 2008/84/EC defining food additive E 530 specifications, 5 g of light magnesium oxide occupies a volume of 40–50 mL, whereas 5 g of heavy magnesium oxide occupies only 10–20 mL—representing a 2- to 5-fold difference in volume per unit mass [1]. Commercial specifications further indicate bulk density ranges of 0.1–0.5 g/mL for light MgO versus >0.5 g/cm³ (typically 0.7–1.2 g/cm³) for heavy MgO [2]. This difference arises from calcination temperature: light MgO (caustic calcined, 700–1000°C) retains high porosity and surface area, while heavy MgO (hard-burned or dead-burned, >1000°C) undergoes densification.

bulk density volume displacement pharmaceutical excipient food additive E 530 powder handling

Magnesium Oxide vs. Magnesium Hydroxide and Carbonate: Thermal Stability and Decomposition Temperature Comparison

MgO exhibits fundamentally different thermal behavior compared to other magnesium compounds. MgO remains stable to both decomposition and melting beyond 2000°C, with a reported melting point of 2852°C [1]. In contrast, magnesium hydroxide decomposes at ~350°C, and magnesium carbonate decomposes at 230–680°C [2][3]. This thermal stability differential exceeds 2000°C between MgO and its precursor compounds. Commercial magnesia refractory production via magnesite calcination requires temperatures of 1850–2100°C, whereas alternative refractory fabrication from Mg(OH)₂ can proceed at 1600°C but yields inferior densification unless doped [4]. The thermal stability gap enables MgO's exclusive use in steelmaking refractory linings where temperatures exceed 1600°C continuously, while Mg(OH)₂ and MgCO₃ cannot survive in these environments without decomposing.

thermal stability refractory calcination melting point high-temperature applications

Magnesium Oxide (MgO) Refractory vs. Y2O3-Doped MgO and Mg(OH)2-Derived Refractories: Slag Resistance and Densification Comparison

In refractory applications, pure MgO fabricated from brine-derived Mg(OH)₂ at 1780°C exhibits measurable porosity and slag resistance that can be further modified through doping. Undoped control MgO samples showed apparent porosity of 37.9% and bulk density of 2.30 g/cm³ [1]. The addition of 5 wt% Y₂O₃ as a grain-boundary dopant increased resistance to molten slag attack by 54.17% compared to the undoped control [1]. At 3 wt% Y₂O₃ addition, apparent porosity decreased to 15.9% and bulk density increased to 3.10 g/cm³ [1]. This demonstrates that procurement of MgO refractory raw material with specified dopant content yields quantitatively predictable performance improvements in slag-rich environments compared to undoped MgO.

slag corrosion resistance refractory materials densification doping steelmaking

Reactive MgO Cement (RMC) vs. Magnesium Oxysulfate (MOS) Cement: Compressive Strength Evolution Under Carbonation Curing

In cementitious systems based on reactive MgO, the choice between reactive MgO cement (RMC) and magnesium oxysulfate (MOS) cement determines strength evolution under different curing regimes. A systematic comparison across MgO/MgSO₄ molar ratios from 7 to 350 demonstrated that under carbonation curing, the density of both RMC and MOS increased, but compressive strength diverged: RMC strength was enhanced while MOS strength decreased . This divergent behavior stems from the coexistence of carbonate and 517 phases in carbonation-cured MOS specimens, whose combination produces a notable strength decrease compared to non-carbonated MOS . Carbon footprint analysis further indicated that RMC cement demonstrated advantages in carbon emissions over the entire life cycle .

low-carbon cement carbonation curing compressive strength MgO cement construction materials

Magnesium Oxide Procurement: Evidence-Based Application Scenarios Across Nutraceutical, Pharmaceutical, Refractory, and Cement Industries


Nutritional Supplement Formulation: When Organic Mg Salts Are Required Over MgO

Based on the 0.565 mmol higher 24-hour urinary Mg excretion for Mg citrate compared to MgO (p = 0.0034) and the 36-fold difference in 4-hour urinary Mg increment (0.22 vs. 0.006 mg/mg creatinine), formulators developing nutritional supplements intended for systemic magnesium repletion must select Mg citrate, glycinate, or other organic salts over MgO [7]. MgO supplementation produced no differences compared to placebo in a 60-day study, confirming its functional inadequacy for raising serum or tissue Mg levels [4]. MgO should be restricted to applications where the intended effect is luminal (laxative) rather than systemic (repletion).

Antacid Tablet Formulation: Dose-Dependent pH Control Considerations

MgO delivers high acid-neutralizing potency (0.0492 mEq per mg) and achieves the highest preliminary antacid test pH (9.52 ± 0.14), but exhibits poor pH buffering control: one tablet fails to reach pH 3, while two tablets overshoot to pH 5.3–8.6 [7]. Formulators should consider MgO for high-potency, rapid-neutralization applications only when precise dose calibration can be achieved, or alternatively combine MgO with aluminum hydroxide to achieve the steady pH 3–5 buffering profile demonstrated by Al-Mg hydroxide suspensions [7].

Tablet and Capsule Manufacturing: Light vs. Heavy MgO Selection for Dosage Uniformity

The 2- to 5-fold volume difference between light MgO (40–50 mL per 5 g) and heavy MgO (10–20 mL per 5 g) directly impacts powder flow, die filling, and final dosage uniformity [7]. Procurement specifications must explicitly state required bulk density: light MgO (0.1–0.5 g/mL) for formulations requiring high surface area and rapid dissolution, heavy MgO (>0.5 g/cm³) for improved powder handling and reduced dust generation during high-speed tableting . Substitution without density verification will cause volumetric dosing errors and batch rejection.

Steelmaking Refractory Lining: Y2O3-Doped MgO for Enhanced Slag Corrosion Resistance

In electric arc furnace and basic oxygen furnace linings where molten slag contact is continuous, specifying 5 wt% Y₂O₃-doped MgO over undoped MgO provides a 54.17% increase in slag corrosion resistance [7]. This quantifiable performance improvement translates directly to extended campaign life and reduced relining frequency. Procurement should verify dopant concentration and apparent porosity (<16% at 3 wt% Y₂O₃ addition) as quality acceptance criteria [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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